ENMD-1198

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Structure and Potential

Patent Applications

Some patent applications mention ENMD-1198, primarily focused on the process for its synthesis and inclusion in pharmaceutical compositions []. These patents do not disclose specific research applications or the intended therapeutic target of ENMD-1198.

Future Research Directions:

Given the structural similarity to estrogens, future research on ENMD-1198 could explore its potential as:

- A selective agonist or antagonist for estrogen receptors.

- A molecule for studying estrogen signaling pathways.

- A base structure for the development of novel therapeutic agents.

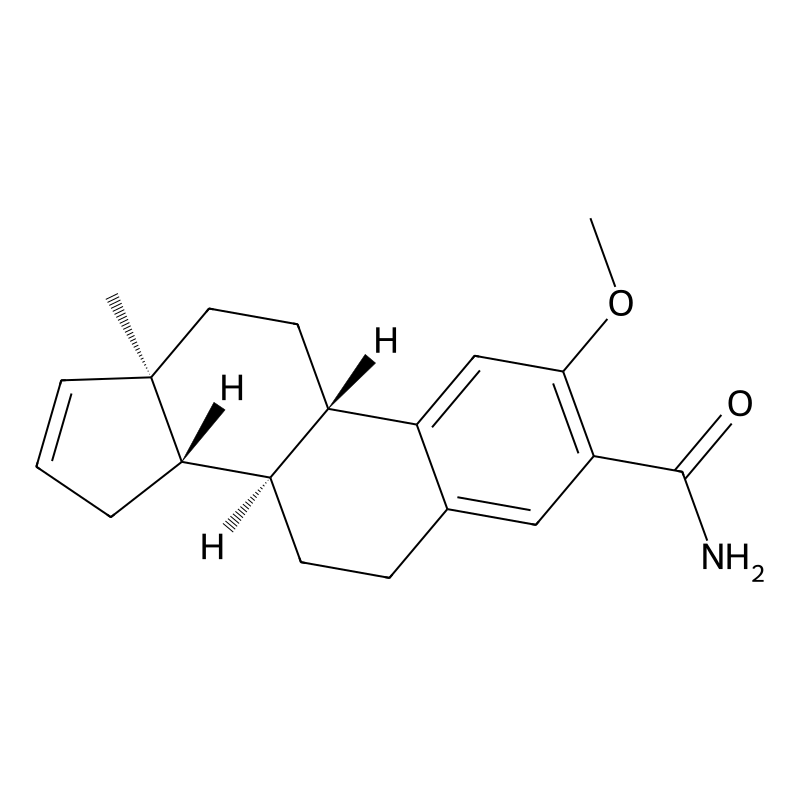

ENMD-1198 is a synthetic compound developed as a novel antimitotic agent, primarily designed to inhibit cell division by targeting the microtubule dynamics within cells. This compound is derived from modifications of the natural product 2-methoxyestradiol and has been shown to bind to the colchicine site on tubulin, leading to significant disruption of microtubule formation and function. Its chemical structure features multiple functional groups that enhance its biological activity and stability in metabolic processes .

The biological activity of ENMD-1198 has been extensively studied, revealing its potent antitumor effects. It exhibits strong antiproliferative properties against various cancer cell lines, including those resistant to other therapies. ENMD-1198 induces apoptosis and inhibits endothelial cell proliferation, migration, and morphogenesis, making it a candidate for targeting tumor vasculature. Additionally, it has demonstrated efficacy in reducing hypoxia-inducible factor-1 alpha levels, which is critical in tumor growth and survival under low oxygen conditions .

The synthesis of ENMD-1198 involves several steps of chemical modification of 2-methoxyestradiol. Initially, the compound is synthesized through a series of reactions that include alkylation and acylation processes to introduce various functional groups at specific positions on the steroid backbone. Advanced synthetic techniques such as palladium-catalyzed reactions are often employed to enhance yield and purity. The final product is purified through chromatographic methods to ensure high quality for biological testing .

ENMD-1198 has potential applications in cancer therapy due to its ability to inhibit tumor growth and disrupt angiogenesis. It is particularly relevant in treating solid tumors where vascularization is a critical factor for tumor survival and expansion. Ongoing research is exploring its use in combination therapies with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms present in various cancers .

Interaction studies have shown that ENMD-1198 effectively binds to the colchicine site on tubulin, similar to other known microtubule-targeting agents. This interaction leads to significant alterations in microtubule dynamics, resulting in cell cycle arrest and apoptosis. Additionally, studies indicate that ENMD-1198 reduces the expression of vascular endothelial growth factor receptor-2, further implicating its role in inhibiting angiogenesis in tumors .

ENMD-1198 shares structural similarities with several other compounds known for their antitumor properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Colchicine | Binds to tubulin, disrupting mitosis | Natural product; used historically for gout |

| Vincristine | Inhibits microtubule formation | Derived from periwinkle plant; used in leukemia |

| Paclitaxel | Stabilizes microtubules | Derived from Pacific yew tree; widely used in cancer treatment |

| ABT-751 | Colchicine site inhibitor | Synthetic derivative with improved stability |

ENMD-1198's unique modifications allow it to exhibit enhanced potency and selectivity against cancer cells compared to these similar compounds, making it a promising candidate for further development in oncological therapies .

The synthesis of ENMD-1198 follows a multi-step approach starting from 2-methoxyestradiol as the parent compound. The synthetic strategy was designed to address the known metabolic vulnerabilities of 2-methoxyestradiol, which undergoes rapid conjugation at positions 3 and 17 and oxidation at position 17 [4] [5]. To overcome these limitations, a series of 21 analogs of 2-methoxyestradiol were synthesized and evaluated, with ENMD-1198 emerging as the lead compound selected for clinical development [6] [4].

The synthetic pathway involves strategic modifications at two critical positions of the steroid framework. The first modification targets position 3, where the original hydroxyl group is replaced with a carboxamide functional group. This substitution was designed to prevent metabolic conjugation while maintaining the essential pharmacological properties of the compound [7]. The second modification occurs at position 17, where the original β-hydroxyl group is eliminated to form a 16,17-olefin structure, effectively removing another site of metabolic vulnerability [4] [7].

Studies demonstrated that ENMD-1198 and its related analogs showed improved metabolic stability with greater than 65% remaining after 2-hour incubation with hepatocytes, compared to the parent compound 2-methoxyestradiol [4] [8]. Pharmacokinetic studies revealed that oral administration of ENMD-1198 resulted in increased plasma levels compared with 2-methoxyestradiol, confirming the success of the synthetic strategy in improving bioavailability [4] [9].

Structural Modifications from Parent Compound

The structural modifications introduced in ENMD-1198 were based on extensive structure-activity relationship studies of 2-methoxyestradiol analogs. The compound maintains the essential 2-methoxy group, which has been identified as critical for biological activity, while incorporating two key structural changes that distinguish it from the parent molecule [7].

The modification at position 3 involves the replacement of the phenolic hydroxyl group with a carboxamide group (CONH₂). This change addresses the metabolic instability associated with the 3-hydroxyl group, which is susceptible to conjugation reactions in vivo [7]. Structure-activity analysis revealed that both 3-hydroxyl groups (as in 2-methoxyestradiol) and 3-carboxamide groups (as in ENMD-1198) can confer high drug activity, but the carboxamide modification provides superior metabolic stability [7].

The second major modification occurs at position 17, where the β-hydroxyl group of the parent compound is eliminated to create a 16,17-double bond. This structural change removes another major site of metabolism while potentially enhancing the compound's pharmacological properties [4] [7]. The 16,17-olefin structure has been shown to be compatible with potent anticancer activity while providing improved metabolic stability [7].

These structural modifications result in the final molecular formula C₂₀H₂₅NO₂ with a molecular weight of 311.42 g/mol [10] [11] [12]. The compound retains four defined stereocenters with absolute stereochemistry, maintaining the three-dimensional structural requirements for biological activity [13] [12].

Synthetic Challenges and Solutions

The synthesis of ENMD-1198 presented several significant challenges that required innovative solutions to achieve the desired product with high purity and yield. These challenges encompassed regioselectivity, stereoselectivity, metabolic optimization, and scale-up considerations.

The primary synthetic challenge involved achieving regioselective substitution at position 3 while preserving the integrity of the steroid backbone. The selective functionalization of the phenolic hydroxyl group required careful protection strategies to prevent unwanted reactions at other positions. This was addressed through the development of protected synthesis routes with selective deprotection strategies that allowed for precise modification of the target position [7].

Maintaining correct stereochemistry at multiple centers represented another critical challenge, as the biological activity of steroid compounds is highly dependent on their three-dimensional structure. The solution involved the use of chiral starting materials and stereoselective reaction conditions to ensure that the final product retained the correct absolute configuration at all four stereocenters [13] [7].

The optimization of metabolic stability required careful consideration of the relationship between structural modifications and biological activity. The challenge was to introduce changes that would prevent rapid metabolism while maintaining or enhancing the desired pharmacological properties. This was solved through strategic structural modifications at positions 3 and 17, guided by metabolism studies and structure-activity relationships [4] [5].

Scale-up considerations presented additional challenges in maintaining yield and purity at larger scales required for clinical development. Process optimization and careful control of reaction parameters were essential to ensure reproducible results across different batch sizes. Advanced chromatographic techniques and recrystallization methods were developed to achieve the necessary purity levels for pharmaceutical applications [11].

Analytical Characterization Techniques

The structural confirmation and purity assessment of ENMD-1198 required a comprehensive suite of analytical techniques to ensure the compound met the stringent requirements for pharmaceutical development. These techniques provided detailed information about the molecular structure, stereochemistry, and purity profile of the synthesized compound.

Nuclear Magnetic Resonance spectroscopy served as the primary tool for structural confirmation. ¹H NMR spectroscopy provided detailed information about proton assignments, chemical shifts, and coupling patterns, allowing for complete characterization of the hydrogen framework of the molecule [11] [7]. The technique was particularly valuable for confirming the presence of the carboxamide group at position 3 and the olefinic protons resulting from the 16,17-double bond. ¹³C NMR spectroscopy complemented the proton studies by providing carbon framework verification and identification of quaternary carbons, ensuring complete structural confirmation [7].

Mass spectrometry played a crucial role in molecular weight determination and fragmentation pattern analysis. The technique provided exact mass measurements and characteristic fragmentation patterns that confirmed the molecular formula C₂₀H₂₅NO₂ and helped identify potential impurities or degradation products [10] [12]. High-resolution mass spectrometry was particularly valuable for distinguishing ENMD-1198 from closely related analogs and metabolites [14].

High-Performance Liquid Chromatography was essential for purity analysis and impurity profiling. The technique provided detailed information about retention times, peak purity, and the presence of related substances. Given the pharmaceutical application of ENMD-1198, HPLC methods were developed to achieve purity levels of ≥98.5% as specified in quality control standards [11].

Infrared spectroscopy provided functional group identification, with particular attention to the characteristic C=O stretch of the amide group and aromatic C=C stretches. This technique served as a rapid method for confirming the presence of key functional groups and detecting potential structural abnormalities [11].

X-ray crystallography, when feasible, provided the gold standard for three-dimensional structure determination. This technique confirmed bond lengths, angles, and stereochemistry, providing definitive proof of the absolute configuration at all four stereocenters [13]. The crystallographic data supported the stereochemical assignments made through other analytical methods and ensured that the synthesized compound possessed the correct three-dimensional structure required for biological activity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Zhou Q, Gustafson D, Nallapareddy S, Diab S, Leong S, Lewis K, Gore L, Messersmith WA, Treston AM, Eckhardt SG, Sidor C, Camidge DR. A phase I dose-escalation, safety and pharmacokinetic study of the 2-methoxyestradiol analog ENMD-1198 administered orally to patients with advanced cancer. Invest New Drugs. 2010 Jan 19. [Epub ahead of print] PubMed PMID: 20084425.

3: Agoston GE, Shah JH, Suwandi L, Hanson AD, Zhan X, LaVallee TM, Pribluda V, Treston AM. Synthesis, antiproliferative, and pharmacokinetic properties of 3- and 17-double-modified analogs of 2-methoxyestradiol. Bioorg Med Chem Lett. 2009 Nov 1;19(21):6241-4. Epub 2009 Aug 8. PubMed PMID: 19782564.

4: Moser C, Lang SA, Mori A, Hellerbrand C, Schlitt HJ, Geissler EK, Fogler WE, Stoeltzing O. ENMD-1198, a novel tubulin-binding agent reduces HIF-1alpha and STAT3 activity in human hepatocellular carcinoma(HCC) cells, and inhibits growth and vascularization in vivo. BMC Cancer. 2008 Jul 23;8:206. PubMed PMID: 18651980; PubMed Central PMCID: PMC2496914.

5: Foster PA, Stengel C, Ali T, Leese MP, Potter BV, Reed MJ, Purohit A, Newman SP. A comparison of two orally bioavailable anti-cancer agents, IRC-110160 and STX140. Anticancer Res. 2008 May-Jun;28(3A):1483-91. PubMed PMID: 18630502.

6: LaVallee TM, Burke PA, Swartz GM, Hamel E, Agoston GE, Shah J, Suwandi L, Hanson AD, Fogler WE, Sidor CF, Treston AM. Significant antitumor activity in vivo following treatment with the microtubule agent ENMD-1198. Mol Cancer Ther. 2008 Jun;7(6):1472-82. PubMed PMID: 18566218.